molecular formula C17H12F2N2O3 B10952582 3a-[3-(difluoromethoxy)phenyl]-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one

3a-[3-(difluoromethoxy)phenyl]-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one

Cat. No.: B10952582
M. Wt: 330.28 g/mol
InChI Key: DKHAGUDNCMTGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3A-[3-(DIFLUOROMETHOXY)PHENYL]-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE is a complex organic compound characterized by its unique structure, which includes a difluoromethoxy phenyl group and a pyrrolo[1,2-a][1,3]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-[3-(DIFLUOROMETHOXY)PHENYL]-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolo[1,2-a][1,3]benzimidazole Core: This can be achieved through a cyclization reaction involving an appropriate diamine and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Difluoromethoxy Phenyl Group: This step often involves a nucleophilic substitution reaction where a difluoromethoxy phenyl halide reacts with the pyrrolo[1,2-a][1,3]benzimidazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3A-[3-(DIFLUOROMETHOXY)PHENYL]-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluoromethoxy phenyl group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles under conditions like heating or the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3A-[3-(DIFLUOROMETHOXY)PHENYL]-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 3A-[3-(DIFLUOROMETHOXY)PHENYL]-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A-[3-(DIFLUOROMETHOXY)PHENYL]-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE is unique due to its specific combination of a difluoromethoxy phenyl group and a pyrrolo[1,2-a][1,3]benzimidazole core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H12F2N2O3

Molecular Weight

330.28 g/mol

IUPAC Name

3a-[3-(difluoromethoxy)phenyl]-2-hydroxy-4H-pyrrolo[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C17H12F2N2O3/c18-16(19)24-11-5-3-4-10(8-11)17-9-14(22)15(23)21(17)13-7-2-1-6-12(13)20-17/h1-9,16,20,22H

InChI Key

DKHAGUDNCMTGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3(N2C(=O)C(=C3)O)C4=CC(=CC=C4)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.